molecular formula C20H21N5OS B2755202 N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide CAS No. 923250-98-0

N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2755202
CAS No.: 923250-98-0
M. Wt: 379.48
InChI Key: YJAGUUJTQSPSQG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the intermediate with 2,4-dimethylphenyl acetic acid under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazo[2,1-c][1,2,4]triazole core or the sulfanyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide: can be compared with other imidazo[2,1-c][1,2,4]triazole derivatives.

    This compound: can be compared with other sulfanyl acetamide derivatives.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-14-8-9-17(15(2)12-14)21-18(26)13-27-20-23-22-19-24(10-11-25(19)20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAGUUJTQSPSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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